molecular formula C18H17N5O2 B11230725 1-(1H-indazol-3-yl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(1H-indazol-3-yl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11230725
M. Wt: 335.4 g/mol
InChI Key: UDZVANSHDSKAHS-UHFFFAOYSA-N
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Description

1-(1H-indazol-3-yl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indazole ring, a pyridine ring, and a pyrrolidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-3-yl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indazole Ring: Starting with a suitable precursor, the indazole ring is synthesized through cyclization reactions.

    Pyridine Ring Introduction: The pyridine ring is introduced via a coupling reaction with the indazole derivative.

    Pyrrolidine Ring Formation: The pyrrolidine ring is formed through a cyclization reaction involving the intermediate compound.

    Final Coupling: The final step involves coupling the pyridine and pyrrolidine derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and indazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

1-(1H-indazol-3-yl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indazol-3-yl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-2-carboxamide: Similar structure with a different position of the carboxamide group.

    1-(1H-indazol-3-yl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-4-carboxamide: Another isomer with a different position of the carboxamide group.

    1-(1H-indazol-3-yl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxylate: An ester derivative with a carboxylate group instead of a carboxamide group.

Uniqueness

1-(1H-indazol-3-yl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-(1H-indazol-3-yl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-11-6-7-19-15(8-11)20-18(25)12-9-16(24)23(10-12)17-13-4-2-3-5-14(13)21-22-17/h2-8,12H,9-10H2,1H3,(H,21,22)(H,19,20,25)

InChI Key

UDZVANSHDSKAHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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